molecular formula C11H10O B11917481 3,4-Dihydronaphthalene-1-carbaldehyde

3,4-Dihydronaphthalene-1-carbaldehyde

Cat. No.: B11917481
M. Wt: 158.20 g/mol
InChI Key: MODDDHSZWBNKAA-UHFFFAOYSA-N
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Description

3,4-Dihydronaphthalene-1-carbaldehyde is an organic compound with the molecular formula C11H10O It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and an aldehyde group is attached to the first carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydronaphthalene-1-carbaldehyde can be achieved through several methods. One common approach involves the reduction of naphthalene derivatives. For instance, the reduction of 1-naphthaldehyde using hydrogen in the presence of a palladium catalyst can yield this compound . Another method involves the use of magnesium carbonate in 1,4-dioxane and water, followed by heating .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydronaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3,4-Dihydronaphthalene-1-carboxylic acid.

    Reduction: 3,4-Dihydronaphthalene-1-methanol.

    Substitution: Depending on the electrophile used, various substituted naphthalene derivatives can be formed.

Mechanism of Action

The mechanism of action of 3,4-Dihydronaphthalene-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways and processes, making it a valuable tool in biochemical research .

Properties

IUPAC Name

3,4-dihydronaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,6-8H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODDDHSZWBNKAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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